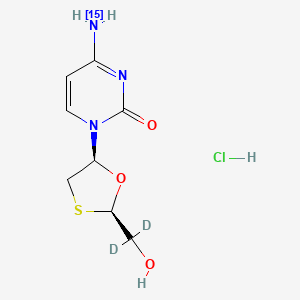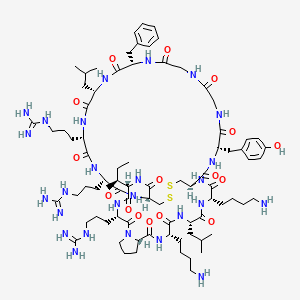
2'-Deoxyadenosine-5'-monophosphate-d12 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) is a deuterium-labeled derivative of 2’-Deoxyadenosine-5’-monophosphate. This compound is a nucleic acid AMP derivative and a deoxyribonucleotide found in DNA. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving DNA synthesis and DNA damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) involves the incorporation of deuterium into the 2’-Deoxyadenosine-5’-monophosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted nucleotides .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving nucleic acid interactions and DNA synthesis.
Biology: Helps in understanding the mechanisms of DNA damage and repair.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and diagnostic tools .
Wirkmechanismus
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) involves its incorporation into DNA during synthesis. The deuterium labeling allows researchers to track its incorporation and interactions within the DNA molecule. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: The non-deuterated version of the compound.
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium): A compound labeled with both deuterium and nitrogen-15.
2’-Deoxyadenosine-5’-monophosphate-15N5: A compound labeled with nitrogen-15
Uniqueness
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study the compound’s interactions within biological systems, offering insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C10H12Li2N5O6P |
|---|---|
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,16D;;/hD2 |
InChI-Schlüssel |
HQPPQRVOFRAJDP-HXHBUSMSSA-L |
Isomerische SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])N([2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)






![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)




